molecular formula C23H26N2O8 B558327 Boc-Glu(OBzl)-ONp CAS No. 7536-59-6

Boc-Glu(OBzl)-ONp

Cat. No. B558327
CAS RN: 7536-59-6
M. Wt: 458,45 g/mole
InChI Key: FWDKXKMKRUDOMG-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Glu(OBzl)-ONp is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .


Synthesis Analysis

Boc-Glu(OBzl)-ONp can be used for the solid-phase peptide synthesis containing glutamate benzyl ester residues . It is a common glutamic acid derivative used in Boc SPPS .


Molecular Structure Analysis

The molecular formula of Boc-Glu(OBzl)-ONp is C17H23NO6 . The SMILES string representation is CC(C)(C)OC(=O)NC@@H=O)C(=O)OCc1ccccc1 .


Chemical Reactions Analysis

Boc-Glu(OBzl)-ONp is an amino acid building block. It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease .


Physical And Chemical Properties Analysis

Boc-Glu(OBzl)-ONp is a white to off-white powder with a molecular weight of 337.37 . It has a melting point of 95-99 °C . The compound should be stored at -20°C .

Scientific Research Applications

Peptide Synthesis

Boc-Glu(OBzl)-ONp: is commonly used in solid-phase peptide synthesis (SPPS) to introduce the glutamic acid residue into a peptide chain. The Boc group (tert-Butyloxycarbonyl) serves as a temporary protector for the amino group during the synthesis process, preventing unwanted side reactions. The OBzl (benzyl ester) protects the side chain carboxyl group of glutamic acid, and ONp (p-nitrophenyl ester) is a leaving group that facilitates the coupling reaction .

Enzyme Substrate

This compound can act as a substrate for various enzymes. In enzymatic assays, it’s used to measure the activity of proteases like trypsin. The cleavage of the peptide bond by these enzymes releases the p-nitrophenol group, which can be quantitatively measured due to its colorimetric properties.

Fluorescence Studies

The compound can be modified to include a fluorophore, making it useful in fluorescence-based studies. For example, after enzymatic cleavage, the released fluorophore can be detected using fluorescence spectroscopy, providing insights into enzyme kinetics and other dynamic biological processes.

Safety and Hazards

Boc-Glu(OBzl)-ONp is not for human or veterinary use . Suitable personal protective equipment such as safety goggles with side-shields, protective gloves, and suitable respirator should be used when handling this compound . It is also advised to avoid formation of dust and aerosols .

properties

IUPAC Name

5-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O8/c1-23(2,3)33-22(28)24-19(13-14-20(26)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDKXKMKRUDOMG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glu(OBzl)-ONp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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